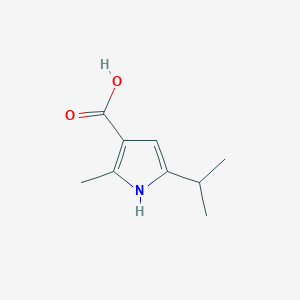

2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17717092

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2 |

|---|---|

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12) |

| Standard InChI Key | BQQWKSGTYKVCLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(N1)C(C)C)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 2-methyl-5-(propan-2-yl)-1H-pyrrole-3-carboxylic acid consists of a five-membered aromatic pyrrole ring (CHN) with three distinct substituents (Figure 1). Key structural features include:

-

Methyl group (-CH): Positioned at carbon 2, this substituent introduces steric hindrance and influences electronic properties via inductive effects.

-

Isopropyl group (-CH(CH)): Located at carbon 5, this branched alkyl chain enhances lipophilicity, potentially affecting solubility and metabolic stability.

-

Carboxylic acid (-COOH): At carbon 3, this functional group enables hydrogen bonding and salt formation, critical for biological interactions and crystallization behavior .

The molecular formula is CHNO, with a molecular weight of 179.22 g/mol. X-ray crystallographic data for related pyrrole-carboxylic acids, such as methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, reveal planar pyrrole rings stabilized by intramolecular hydrogen bonds (N–H···O distances ≈ 2.83 Å) and π-π stacking interactions (≈3.69 Å) . These interactions likely persist in the target compound, influencing its solid-state packing and solubility.

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

The synthesis of pyrrole-carboxylic acids typically involves cyclization reactions or functionalization of preformed pyrrole rings. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized via condensation of 2-aminophenol with itaconic acid, followed by esterification and hydrazine treatment . Adapting this methodology:

-

Cyclization: Reacting 3-methyl-4-isopropylpyrrole with a carboxylating agent (e.g., CO under high pressure) could introduce the carboxylic acid group.

-

Esterification: Temporary protection of the carboxylic acid as a methyl ester (using methanol/HSO) improves reaction compatibility for subsequent steps .

-

Functionalization: Electrophilic substitution at position 5 with isopropyl groups may require Friedel-Crafts alkylation using isopropyl chloride and a Lewis catalyst (e.g., AlCl) .

Key Reaction Conditions:

-

Solvents: Dichloromethane, ethanol, or water-methanol mixtures .

-

Catalysts: Sulfuric acid (esterification), organic bases (e.g., DABCO) for alkylation .

-

Temperature: Reflux conditions (≈80°C) for cyclization, ambient temperatures for esterification .

Industrial Production

Scalable methods emphasize atom economy and green chemistry principles:

-

Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., carboxylation) .

-

Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) reduce waste generation during alkylation.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity product .

Physicochemical Properties

Thermal Stability

While direct data is unavailable, analogous pyrrole-carboxylic acids exhibit:

Solubility and Partitioning

-

Aqueous Solubility: Limited due to the hydrophobic isopropyl group; enhanced at pH > pK (≈4.5–5.0) via deprotonation .

-

LogP: Estimated ≈2.1 (using ChemAxon software), indicating moderate lipophilicity suitable for membrane penetration .

Spectroscopic Characterization

Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes substitution at electron-rich positions (Figure 2):

-

Nitration: HNO/HSO introduces nitro groups at position 4, yielding intermediates for amine synthesis .

-

Halogenation: Br in CCl adds bromine at position 4, enabling Suzuki-Miyaura cross-coupling .

Carboxylic Acid Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume